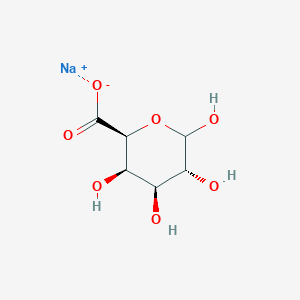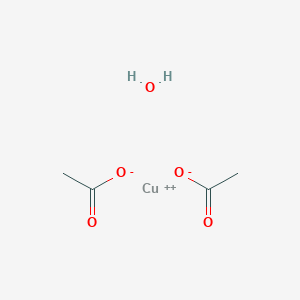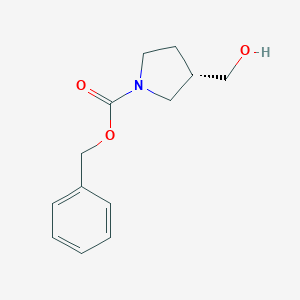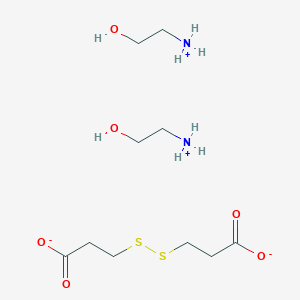
Cysteinylglycine
Descripción general
Descripción
Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . It is derived from the breakdown of glutathione, a tripeptide . In plasma, this compound is in a reduced, oxidized, and protein-bound form (aminothiol) and interacts via redox and disulphide exchange reactions in a dynamic system referred to as redox thiol .
Synthesis Analysis
This compound is synthesized from homocysteine, cysteine, and glutathione in human blood . A hollow fiber centrifugal ultrafiltration (HFCF-UF) method for sample preparation coupled with a high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method has been developed to determine four reduced aminothiols (homocysteine, cysteine, this compound, and glutathione) in human blood .
Molecular Structure Analysis
The molecular formula of this compound is C5H10N2O3S . Its average mass is 178.210 Da and its monoisotopic mass is 178.041214 Da .
Chemical Reactions Analysis
This compound is derived from the breakdown of glutathione and interacts via redox and disulphide exchange reactions . It is also involved in the reactions of homocysteine, cysteine, and glutathione in human blood .
Physical And Chemical Properties Analysis
This compound is a naturally occurring dipeptide composed of cysteine and glycine . More detailed physical and chemical properties could not be found in the search results.
Aplicaciones Científicas De Investigación
Protein Engineering and Conjugation : Cysteinylglycine can be used in protein engineering to equip proteins with genetically encoded aldehyde tags. This enables site-specific labeling, conjugation, and immobilization of proteins (Frese & Dierks, 2009).
Protein Thiolating Agent : It acts as an effective protein thiolating agent, modifying proteins such as bovine lens aldose reductase and promoting intramolecular disulfide bond formation (Vilardo et al., 2001).
Role in Hepatic Mercapturic Acid Formation : Cytosolic this compound S-conjugate dipeptidase is involved in hepatic mercapturic acid formation, particularly from sinusoidal this compound S-conjugates (Jösch, Sies, & Akerboom, 1998).
Glutathione Metabolism : this compound hydrolysis by cytosolic leucyl aminopeptidase in rat liver plays a crucial role in glutathione metabolism and degradation of glutathione S-conjugates (Jösch, Klotz, & Sies, 2003).
Association with Breast Cancer Risk : Higher levels of this compound were marginally associated with an increased risk of breast cancer in groups experiencing high oxidative stress (Lin et al., 2007).
Diagnostic Importance : It is important for diagnosing conditions such as pyroglutamic acidemia, homocystinuria, and phenylketonuria (Perry & Hansen, 1981).
Inverse Association with Gastric Adenocarcinomas : Serum this compound levels were inversely associated with gastric adenocarcinomas (Miranti et al., 2016).
Presence in Biological Samples : L-Cysteinylglycine is present in various biological samples like wheat germ, E. coli, murine tissue, and human serum (Tkachuk, 1970).
Applications in Sulfatase Activity : It plays a role in the activity of sulfatases, like the formylglycine-generating enzyme, which is crucial for the catalytic activity of sulfatases (Roeser et al., 2006).
Biotechnological Applications : this compound's role in sulfatase activity also extends to biotechnology applications, where it's used for in vivo modification of recombinant proteins through novel aldehyde tag sequences (Rush & Bertozzi, 2008).
Mecanismo De Acción
Target of Action
Cysteinylglycine is a naturally occurring dipeptide composed of cysteine and glycine . It is primarily targeted by the enzyme Gamma-Glutamyl Transpeptidases (γ-GTs), which belong to the N-terminal nucleophile hydrolase superfamily . These enzymes cleave the γ-glutamyl amide bond of glutathione to give this compound . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .
Mode of Action
This compound is produced by the catabolism of glutathione (GSH), a tripeptide that plays a crucial role in maintaining cellular redox homeostasis . The γ-GTs cleave the γ-glutamyl amide bond of glutathione, resulting in the formation of this compound . This interaction with its target enzyme leads to changes in the cellular levels of the antioxidant molecule glutathione .
Biochemical Pathways
This compound is involved in the γ-glutamyl cycle, a crucial biochemical pathway that regulates the cellular levels of glutathione . This cycle plays a key role in maintaining cellular redox homeostasis . Additionally, this compound is a part of the mercapturate pathway, where it is converted consecutively to the glutathione S-conjugate, this compound S-conjugate, cysteine S-conjugate, and N-acetylcysteine S-conjugate .
Pharmacokinetics
It is known that this compound is produced as a result of glutathione metabolism and is present in various tissues . The bioavailability of this compound likely depends on the activity of γ-GTs and the availability of glutathione .
Result of Action
The action of this compound results in the regulation of cellular redox homeostasis through its involvement in the γ-glutamyl cycle . It also contributes to the detoxification process as part of the mercapturate pathway . In certain contexts, such as fruit ripening, the breakdown of this compound contributes to the generation of sulfur-containing volatiles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, under conditions of inflammation and oxidative stress, the levels of this compound can decrease . This suggests that the action, efficacy, and stability of this compound can be affected by the cellular environment and the presence of stressors .
Direcciones Futuras
Cysteinylglycine, as a part of the glutathione molecule, has been the focus of numerous studies due to its role in the redox status of biological systems and its biotechnological characteristics . The search for new strategies to improve the production of glutathione, and by extension this compound, during fermentation is crucial . This could have implications for the pharmaceutical and food industry .
Propiedades
IUPAC Name |
2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPVRWZDMRIEO-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864877 | |
| Record name | L-Cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cysteinylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
19246-18-5 | |
| Record name | L-Cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19246-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cysteinylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019246185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cys-Gly | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTEINYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384644SZ9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cysteinylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000078 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








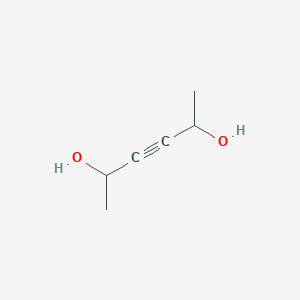

![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
